1,2,3,4-Tetra-O-benzoyl-L-fucopyranose

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

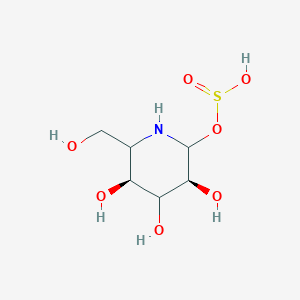

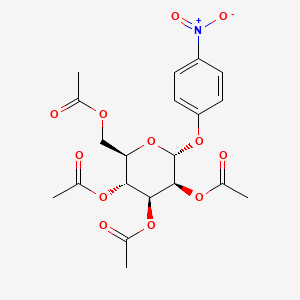

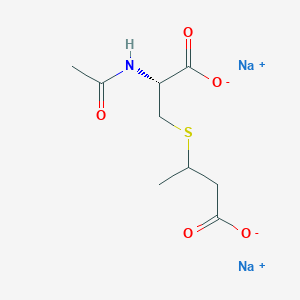

1,2,3,4-Tetra-O-benzoyl-L-fucopyranose (TOBF) is a synthetic analog of the naturally occurring carbohydrate L-fucose. It is a monosaccharide with a molecular formula of C14H14O7 and a molecular weight of 302.26 g/mol. TOBF is a versatile molecule that has many potential applications in research and development. It has been studied extensively, and its synthesis and mechanism of action have been well-documented.

Aplicaciones Científicas De Investigación

1. Preparation of L-Iduronic Acid and α-L-Iduronidation Methyl 1,2,3,4-tetra-O-acetyl-α-L-iduronate, which can be prepared from 1,2,3,4-Tetra-O-benzoyl-L-fucopyranose, is a good glycosyl donor for the L-iduronidation when bis(trifluoromethanesulfonic)imide is employed as the activator . The reaction afforded the α-isomer as the major product, the configuration of which is the same as that of the L-iduronic acid unit in heparin and heparan sulfate .

Synthesis of Mannuronic Acid

1,2,3,4-Tetra-O-acetyl-β-d-mannuronic acid can be synthesized in three steps from commercial d-mannose . This compound is a key intermediate in the synthesis of sugar nucleotide mimetics, which are used to investigate the biosynthetic mechanisms underpinning alginate biosynthesis in mucoid P. aeruginosa .

Intermediate in Voglibose/Dapagliflozin Synthesis

1,2,3,4-Tetra-O-benzoyl-L-fucopyranose can be used as an intermediate in the synthesis of Voglibose and Dapagliflozin . These are important drugs used in the treatment of diabetes.

Glycosyl Donor in Carbohydrate Chemistry

Protected carbohydrate hemiacetals, which can be derived from 1,2,3,4-Tetra-O-benzoyl-L-fucopyranose, may be converted into glycosyl donors or used as donors directly . They may also be used as substrates for nucleophilic addition reactions .

Preparation of Benzyl-d-mannose

1,2,3,4-Tetra-O-benzoyl-L-fucopyranose can be used in the preparation of 2,3,4,6-tetra-O-benzyl-α-d-glucopyranose . This compound is a key intermediate in the synthesis of various complex carbohydrates.

Mecanismo De Acción

Target of Action

1,2,3,4-Tetra-O-benzoyl-L-fucopyranose is a specialty product used in proteomics research It is known to play a pivotal role in the synthesis of various medicinal agents and compounds with precise disease targets .

Pharmacokinetics

It is known that the compound is solid in its physical state and soluble in chloroform, dichloromethane, and ethyl acetate . This suggests that it may have good bioavailability.

Action Environment

It is recommended to store the compound at -20° c to maintain its stability .

Propiedades

IUPAC Name |

[(2S,3R,4R,5S)-4,5,6-tribenzoyloxy-2-methyloxan-3-yl] benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H28O9/c1-22-27(40-30(35)23-14-6-2-7-15-23)28(41-31(36)24-16-8-3-9-17-24)29(42-32(37)25-18-10-4-11-19-25)34(39-22)43-33(38)26-20-12-5-13-21-26/h2-22,27-29,34H,1H3/t22-,27+,28+,29-,34?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLJCRSFLYYQNAK-IMLHYIKCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H](C(O1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H28O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

580.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,3,4-Tetra-O-benzoyl-L-fucopyranose | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-Chlorophenyl)-4-[[4-[6-[[3-[[(2-chlorophenyl)amino]carbonyl]-2-hydroxy-1-naphthalenyl]azo]-2-benzoxazolyl] phenyl]azo]-3-hydroxy-2-naphthalenecarboxamide](/img/structure/B1140178.png)

![beta-D-Glucopyranosiduronic acid, 4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenyl](/img/structure/B1140184.png)

![5-[2-(3,5-Dimethoxyphenyl)ethenyl]-2-methoxyaniline](/img/structure/B1140189.png)

![2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-N[N-(benzyloxycarbonyl)-epsilon-aminocaproyl]-beta-D-glucopyranosylamine](/img/structure/B1140190.png)

![2-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoic acid](/img/structure/B1140191.png)